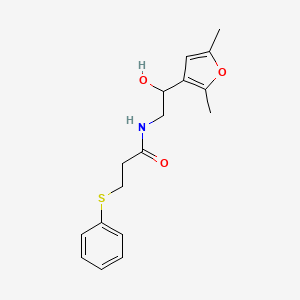

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Chemical Synthesis and Modification

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide and its structural analogues have been explored in the field of chemical synthesis, particularly focusing on their roles in the formation and modification of organic compounds. For instance, the study by Ding & Jiao (2011) showcases the direct cyanation of indoles and benzofurans using N,N-dimethylformamide as both a reagent and solvent, highlighting an innovative approach in the synthesis of aryl nitriles. This method emphasizes the versatility of certain organic compounds in facilitating complex chemical transformations, potentially including those related to N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide (Ding & Jiao, 2011).

Biomedical Applications

In the realm of biomedical research, derivatives of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide have been investigated for their therapeutic potential. For example, Buerger et al. (2001) explored a novel selective nonnucleoside inhibitor of cytomegalovirus replication, which demonstrates the compound's utility in antiviral therapy. The compound, through its interaction with viral DNA maturation processes, showcases a novel mechanism of action, underlining the compound's significance in the development of new antiviral agents (Buerger et al., 2001).

Material Science

In material science, the applications of compounds similar to N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide extend to the development of new materials with unique properties. The work by Doi, Kinoshita, & Okumoto (2003) on a novel class of emitting amorphous molecular materials illustrates this point. These materials, characterized by their color-tunable emission and high glass-transition temperatures, demonstrate the potential of such compounds in the fabrication of advanced materials for optoelectronic applications (Doi, Kinoshita, & Okumoto, 2003).

properties

IUPAC Name |

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-12-10-15(13(2)21-12)16(19)11-18-17(20)8-9-22-14-6-4-3-5-7-14/h3-7,10,16,19H,8-9,11H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPHBNZKYQVCLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)CCSC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxalin-1-yl)phenyl)ethanone](/img/structure/B2863768.png)

![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2863769.png)

![4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2863772.png)

![N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2863773.png)

![N-(2-methoxy-4-nitrophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2863775.png)

acetate](/img/structure/B2863777.png)

![4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2863781.png)

![(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2863783.png)

![3-[(2-Methylbutan-2-yl)oxy]azetidine](/img/structure/B2863787.png)